molecular formula C11H8FN3O B11070861 2-amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11070861
M. Wt: 217.20 g/mol
InChI Key: IZINAMZYTQRGKN-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide is an organic compound with a complex structure that includes a pyrrole ring, an amino group, a fluorophenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with an amino acid derivative, followed by cyclization and introduction of the cyanide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Scientific Research Applications

2-Amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-1-(3-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H8FN3O

Molecular Weight

217.20 g/mol

IUPAC Name

5-amino-1-(3-fluorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile

InChI

InChI=1S/C11H8FN3O/c12-8-2-1-3-9(5-8)15-10(16)4-7(6-13)11(15)14/h1-3,5H,4,14H2

InChI Key

IZINAMZYTQRGKN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N(C1=O)C2=CC(=CC=C2)F)N)C#N

Origin of Product

United States

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